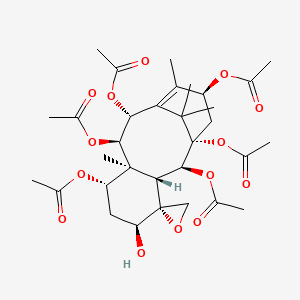
1-Acetoxy-5-deacetylbaccatin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetoxy-5-deacetylbaccatin I is a diterpenoid compound with the molecular formula C32H44O14 and a molecular weight of 652.70 g/mol It is a derivative of baccatin III, a precursor in the biosynthesis of the well-known anticancer drug paclitaxel (taxol)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetoxy-5-deacetylbaccatin I typically involves multiple steps, starting from naturally occurring baccatin III. The key steps include selective acetylation and deacetylation reactions. The reaction conditions often involve the use of acetic anhydride and pyridine as reagents for acetylation, while deacetylation can be achieved using basic conditions such as sodium methoxide in methanol .
Industrial Production Methods: Industrial production of this compound is generally achieved through semi-synthetic processes, leveraging the natural abundance of baccatin III from yew tree extracts. The process involves extraction, purification, and chemical modification steps to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetoxy-5-deacetylbaccatin I undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
1-Acetoxy-5-deacetylbaccatin I has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: It is used in studies related to cell growth and differentiation, particularly in cancer research.
Medicine: It is a precursor in the semi-synthesis of paclitaxel, a critical drug in cancer therapy.
Industry: It is used in the production of high-value pharmaceuticals and as a reference standard in quality control
Mecanismo De Acción
The mechanism of action of 1-Acetoxy-5-deacetylbaccatin I is closely related to its role as a precursor to paclitaxel. It interacts with microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, a key protein in the microtubule structure .
Comparación Con Compuestos Similares
1-Acetoxy-5-deacetylbaccatin I can be compared with other similar compounds, such as:
1-Hydroxybaccatin I: Similar in structure but with a hydroxyl group instead of an acetoxy group.
Taxumairol B: Another diterpenoid with a different substitution pattern.
Yunnanxane: A compound with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific acetoxy and deacetyl modifications, which make it a crucial intermediate in the synthesis of paclitaxel. Its ability to undergo various chemical transformations also enhances its versatility in research and industrial applications .
Propiedades
Fórmula molecular |
C32H44O14 |
|---|---|
Peso molecular |
652.7 g/mol |
Nombre IUPAC |
[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(46-20(7)38)28(45-19(6)37)26-30(10,23(42-16(3)34)11-22(39)31(26)13-40-31)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23-,25+,26-,27-,28-,30+,31+,32+/m0/s1 |
Clave InChI |
YUGIEMWECOIFRK-MBMCFSISSA-N |
SMILES isomérico |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


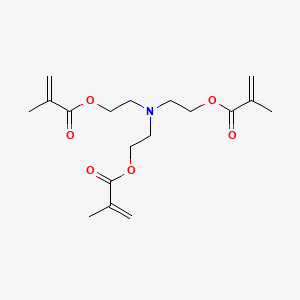
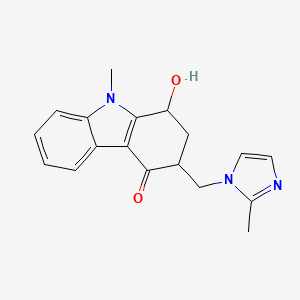
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

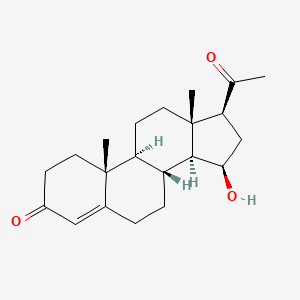
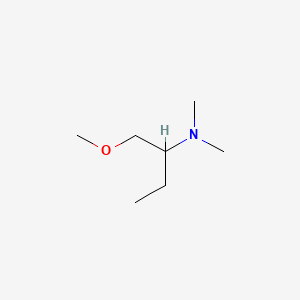
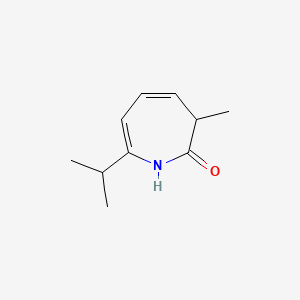
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
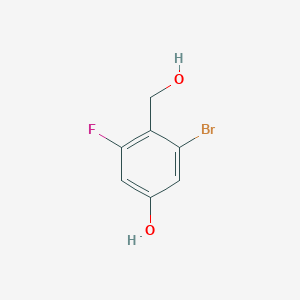
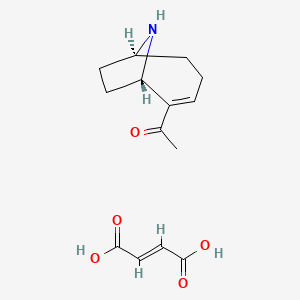
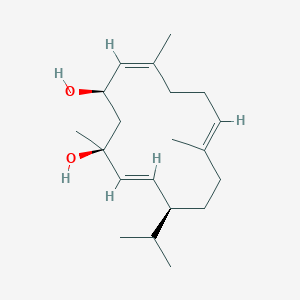
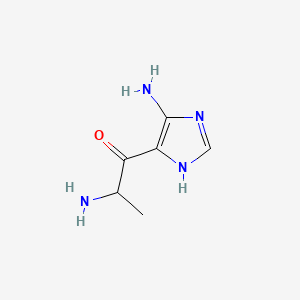
![4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)

